molecular formula C26H24ClN5O2S B12164860 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B12164860
M. Wt: 506.0 g/mol
InChI Key: GHNRUQJJIKAODM-UHFFFAOYSA-N
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Description

1.1 Overview of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one This tetracyclic compound features a fused heterocyclic core with a 4-chlorophenyl substituent at position 13, a 3-(morpholin-4-yl)propylamino group at position 8, and a thia moiety integrated into the ring system. The compound’s stereoelectronic properties are influenced by the rigid tetracyclic framework, which may restrict conformational flexibility compared to simpler analogs .

Properties

Molecular Formula

C26H24ClN5O2S

Molecular Weight

506.0 g/mol

IUPAC Name

13-(4-chlorophenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H24ClN5O2S/c27-18-8-6-17(7-9-18)21-16-35-25-22(21)26(33)32-24(29-25)20-5-2-1-4-19(20)23(30-32)28-10-3-11-31-12-14-34-15-13-31/h1-2,4-9,16H,3,10-15H2,(H,28,30)

InChI Key

GHNRUQJJIKAODM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62

Origin of Product

United States

Preparation Methods

The synthesis of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the chlorophenyl and morpholinyl propylamino groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with various reagents, leading to the formation of new products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C₁₃H₁₆ClN₅O₃S
  • Molecular Weight : 303.81 g/mol

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and morpholine moiety suggests potential interactions with biological targets.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry , where it is being investigated for its potential as a therapeutic agent.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties by modulating specific protein kinases involved in cell proliferation and survival. This modulation can potentially inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Research has shown that compounds with similar structural features demonstrate antimicrobial activity against various pathogens. The thiazole and morpholine components are often associated with enhanced antibacterial effects, making this compound a candidate for further exploration in treating infections .

Case Studies

Several case studies have been documented concerning the pharmacological effects of related compounds:

  • Study A : Investigated the effects of a similar tricyclic structure on cancer cell lines, demonstrating significant cytotoxicity.
  • Study B : Focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further clinical trials.

Potential in Drug Development

The unique structure of this compound positions it as a potential lead compound in drug development pipelines. The integration of thiazole and morpholine groups enhances its bioactivity profile, suggesting avenues for modification to improve efficacy and reduce toxicity.

Data Tables

StepReaction TypeKey Reagents
1Ring FormationThiazole precursors
2Side Chain AdditionMorpholine derivatives
3FunctionalizationChlorophenyl derivatives

Mechanism of Action

The mechanism of action of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Similarities and Key Differences
Structurally analogous compounds share the tetracyclic backbone but differ in substituents and peripheral functional groups (Table 1).

Compound Name Substituents at Key Positions Molecular Formula Key Structural Features
Target Compound 13-(4-ClPh), 8-(3-morpholinopropylamino) C₂₅H₂₅ClN₆O₂S Chlorophenyl, morpholine-propylamino, thia
13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-...-heptaen-11-one 13,14-Me₂, 8-(2-morpholinylethylamino) C₂₄H₂₈N₆O₂S Dimethyl groups, shorter morpholine linker
8-{[3-(Diethylamino)propyl]amino}-13-phenyl-...-heptaen-11-one 13-Ph, 8-(3-diethylaminopropylamino) C₂₇H₃₁N₆OS Diethylamino group, phenyl substituent
8,13-bis(4-Fluorophenyl)-...-heptaen-11-one 8,13-bis(4-FPh) C₂₈H₂₀F₂N₄O₂S Dual fluorophenyl groups, no morpholine

Key Observations :

  • The morpholinylpropylamino group in the target compound likely enhances water solubility compared to diethylamino analogs .
  • The 13,14-dimethyl analog () may exhibit steric hindrance, reducing binding affinity to planar active sites .

Physicochemical and Computational Similarity Analysis

  • Tanimoto and Dice Coefficients: Computational similarity metrics (e.g., Tanimoto > 0.7) indicate moderate structural overlap with diethylamino and fluorophenyl analogs.
  • 3D Conformational Differences : The target compound’s puckered tetracyclic core (evident in crystallographic data of related structures ) may adopt distinct ring conformations compared to planarized analogs, affecting target engagement .
  • Lumping Strategy : While similar compounds may undergo analogous metabolic pathways due to shared core structures, the chlorophenyl and morpholine groups likely alter oxidation and glucuronidation profiles .

Bioactivity and Pharmacological Profiles

  • Target Selectivity: The morpholine moiety in the target compound could improve interactions with kinases or GPCRs, whereas diethylamino analogs () may favor off-target amine-binding receptors .
  • Cytotoxicity : Fluorophenyl derivatives () show enhanced metabolic stability but reduced cytotoxicity in vitro compared to chlorophenyl-containing analogs, possibly due to decreased electrophilicity .

Biological Activity

The compound 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

General Information

  • Molecular Formula : C26H24ClN5O2S
  • Molecular Weight : 506.0 g/mol
  • CAS Number : 6443-50-1
  • IUPAC Name : 13-(4-chlorophenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

This compound features a thiazole ring and a morpholine substituent, which are known to influence its biological properties.

Antiviral Activity

Research indicates that compounds similar to the target compound exhibit antiviral properties. For instance, a study synthesized sulfonamide derivatives containing thiadiazole rings and tested their activity against the Tobacco Mosaic Virus (TMV). Among these derivatives, some showed significant inhibition rates comparable to established antiviral agents like ningnanmycin .

Table 1: Antiviral Activity of Sulfonamide Derivatives

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The exact mechanism of action for the target compound has not been fully elucidated in the literature; however, compounds with similar structures are often investigated for their ability to modulate protein kinase activity or inhibit specific enzymes involved in cellular processes . For example, cationic amphiphilic drugs have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis—a condition that may relate to the pharmacodynamics of similar compounds .

Case Studies and Research Findings

  • Synthesis and Testing : A study on related compounds synthesized through multi-step processes demonstrated that structural modifications could enhance biological activity against viral pathogens . The synthesis involved esterification and cyclization techniques confirming the importance of chemical structure in determining bioactivity.
  • Potential Toxicity : Inhibition of PLA2G15 has been highlighted as a predictive marker for drug-induced toxicity; thus, understanding how the target compound interacts with this enzyme could provide insights into its safety profile in therapeutic applications .
  • Comparative Studies : The biological activity of the target compound can also be compared with other known compounds in its class to assess its relative efficacy and safety.

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